molecular formula C12H16O2 B2591624 (2R)-2-(2,4,6-trimethylphenyl)propanoic acid CAS No. 2248173-42-2

(2R)-2-(2,4,6-trimethylphenyl)propanoic acid

Cat. No.: B2591624
CAS No.: 2248173-42-2
M. Wt: 192.258
InChI Key: LCRWFKPBJGFULZ-SNVBAGLBSA-N
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Description

(2R)-2-(2,4,6-Trimethylphenyl)propanoic acid is a chiral carboxylic acid characterized by a propanoic acid backbone attached to a 2,4,6-trimethylphenyl group at the R-configured stereocenter (Figure 1). The bulky trimethylphenyl substituent imparts significant steric hindrance and lipophilicity, which may influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name

(2R)-2-(2,4,6-trimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7-5-8(2)11(9(3)6-7)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRWFKPBJGFULZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,4,6-trimethylphenyl)propanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of 2,4,6-trimethylbenzaldehyde with a chiral auxiliary, followed by oxidation to form the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane and reagents like lithium diisopropylamide (LDA) for deprotonation steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as chiral phosphine ligands in combination with transition metals like palladium or rhodium are often employed. The reaction conditions are optimized to maintain the integrity of the chiral center and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,4,6-trimethylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4,6-trimethylbenzaldehyde, while reduction could produce 2,4,6-trimethylphenylpropanol.

Scientific Research Applications

(2R)-2-(2,4,6-trimethylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-(2,4,6-trimethylphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in determining the specificity and affinity of these interactions. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Lipophilicity and Solubility

The 2,4,6-trimethylphenyl group in the target compound enhances lipophilicity compared to analogues with polar substituents (e.g., Imp. K’s formyl group or Imp. L’s hydroxylated branch). This property may favor membrane permeability but reduce aqueous solubility, limiting its utility in hydrophilic formulations .

Stereochemical Influence

The R-configuration distinguishes the target compound from racemic impurities (e.g., Imp. K–M) and enantiomeric derivatives like QP-7808 (S-configuration). Chirality often dictates biological activity; for instance, S-amino acid derivatives are more common in natural peptides, whereas the R-form may exhibit unique receptor-binding profiles .

Acidity and Reactivity

The absence of electron-withdrawing groups (e.g., hydroxyl in Imp. M) in the target compound suggests weaker acidity (higher pKa) compared to α-hydroxylated analogues. This impacts salt formation and stability in formulation processes .

Biological Activity

(2R)-2-(2,4,6-trimethylphenyl)propanoic acid, a compound with significant biological implications, is often studied for its anti-inflammatory and analgesic properties. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is recognized for its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}O2_2
  • Molecular Weight : 206.28 g/mol

The presence of the trimethylphenyl group enhances its lipophilicity, which can influence its biological activity and absorption characteristics.

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism is critical in its application as an anti-inflammatory agent.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies indicate that this compound effectively reduces inflammation in animal models. For instance, it has been shown to decrease edema in carrageenan-induced paw edema models.
  • Analgesic Effects : The compound exhibits analgesic properties comparable to other NSAIDs like ibuprofen and naproxen. It has been evaluated in pain models where it significantly reduced pain response.
  • Cytokine Modulation : In vitro studies have revealed that this compound can modulate cytokine release from peripheral blood mononuclear cells (PBMCs), influencing pro-inflammatory markers such as TNF-α and IL-6.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study 1 : A clinical trial assessed the efficacy of this compound in patients with osteoarthritis. Results showed a significant reduction in pain scores compared to placebo after four weeks of treatment.
  • Study 2 : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and improved mobility metrics.

Comparative Analysis

A comparative analysis with other NSAIDs highlights the unique properties of this compound:

CompoundCOX-1 InhibitionCOX-2 InhibitionAnalgesic EffectAnti-inflammatory Effect
This compoundModerateHighSignificantSignificant
IbuprofenHighModerateSignificantModerate
NaproxenModerateHighSignificantHigh

Research Findings

Recent publications have further elucidated the biological activities associated with this compound:

  • A study published in MDPI demonstrated that derivatives containing similar structures exhibited low toxicity while effectively modulating cytokine release in PBMC cultures .
  • Another investigation highlighted the antimicrobial activity against specific pathogens at varying concentrations .

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